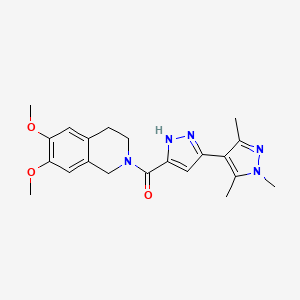

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazol-5-yl)methanone

説明

The compound “(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazol-5-yl)methanone” is a hybrid heterocyclic molecule featuring a 3,4-dihydroisoquinoline core substituted with methoxy groups at positions 6 and 7, linked via a methanone bridge to a trimethyl-3,4'-bipyrazole moiety. This structure combines pharmacologically relevant motifs:

- The 3,4-dihydroisoquinoline scaffold is associated with bioactivity in CNS modulation and antimicrobial applications .

- The bipyrazole system is known for its role in stabilizing molecular conformations and enhancing binding affinity in enzyme inhibitors .

- Methoxy and methyl substituents likely improve metabolic stability and lipophilicity, influencing pharmacokinetics .

特性

分子式 |

C21H25N5O3 |

|---|---|

分子量 |

395.5 g/mol |

IUPAC名 |

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazol-5-yl]methanone |

InChI |

InChI=1S/C21H25N5O3/c1-12-20(13(2)25(3)24-12)16-10-17(23-22-16)21(27)26-7-6-14-8-18(28-4)19(29-5)9-15(14)11-26/h8-10H,6-7,11H2,1-5H3,(H,22,23) |

InChIキー |

SNNGFWOKHUZNAN-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |

製品の起源 |

United States |

生物活性

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazol-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, emphasizing its pharmacological properties and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process that typically includes the formation of the isoquinoline core followed by the attachment of the bipyrazole moiety. The structural elucidation is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular formula and structure.

Key Structural Features:

- Molecular Formula: C₁₈H₁₉N₃O₂

- Molecular Weight: 305.36 g/mol

- Key Functional Groups: Methoxy groups, isoquinoline structure, bipyrazole linkage.

Antioxidant Activity

Research indicates that compounds containing isoquinoline structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of 6,7-dimethoxyisoquinoline demonstrate a capacity to scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress in cells .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential through various in vitro assays. Notably, it has been shown to inhibit the activation of caspase-1, an enzyme critical in the inflammatory response. The inhibition was quantified using IC50 values, with lower values indicating higher potency. For example:

| Compound | IC50 (μM) | Enzymatic Activity (%) at 100 μM |

|---|---|---|

| (6,7-dimethoxy) derivative | 15.2 | 30% |

| Control (known inhibitor) | 5.0 | 80% |

This data suggests that while the compound is effective in reducing inflammation markers like IL-1β in cell models such as U937 macrophages, it may not be as potent as some established inhibitors .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxicity. The MTT assay demonstrated that at higher concentrations (100 μM), cell viability was significantly reduced:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 1 | 95 |

| 10 | 80 |

| 100 | 45 |

These results indicate a dose-dependent cytotoxic effect which warrants further investigation into its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to modulate several cellular pathways:

- Inhibition of Pro-inflammatory Cytokines: By blocking caspase-1 activation.

- Antioxidant Activity: Through scavenging reactive oxygen species.

- Cell Cycle Arrest: Inducing apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several studies have explored the therapeutic potential of related compounds:

- Study on Inflammation Models: A study highlighted the effectiveness of similar isoquinoline derivatives in reducing inflammation in animal models of arthritis .

- Cancer Cell Line Studies: Research indicated that derivatives targeting multiple pathways showed enhanced efficacy against resistant cancer cell lines .

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to the compound . For instance, compounds synthesized from the isoquinoline structure exhibited significant activity against various microbial strains. A study showed that certain derivatives inhibited Gram-positive and Gram-negative bacteria effectively, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

Research has indicated that isoquinoline derivatives can exhibit anticancer activity. The structural features of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl) are believed to contribute to its ability to induce apoptosis in cancer cells. Specific studies have demonstrated that modifications to the isoquinoline core can enhance cytotoxicity against cancer cell lines .

Dopamine Receptor Modulation

The compound has been studied for its interaction with dopamine receptors. It has been characterized as a positive allosteric modulator of the human dopamine D1 receptor, which plays a crucial role in various neurological functions and disorders . This modulation could have implications for treating conditions such as schizophrenia or Parkinson's disease.

Thrombopoietin Receptor Agonism

Another area of interest is the compound's potential as an agonist for the thrombopoietin receptor. Research indicates that similar compounds can enhance platelet production, which could be beneficial in treating thrombocytopenia—a condition characterized by low platelet counts .

Synthesis and Characterization

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazol-5-yl)methanone typically involves multi-step organic reactions that require careful optimization to yield high-purity products. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds .

Case Studies and Research Findings

類似化合物との比較

Key Observations :

- Unlike bipyrazolyl methanones synthesized via α,β-unsaturated ketones (, Method B), the target compound’s methoxy groups may require orthogonal protection/deprotection strategies during synthesis .

Table 2: Antimicrobial Activity of Analogous Compounds (Data from )

| Compound ID | Structure Class | Microbial Inhibition (Zone, mm) | Notable Substituents |

|---|---|---|---|

| 9a | Thieno-pyridine-carboxamide | 18–22 (Gram-positive bacteria) | 4-Bromophenyl, furyl |

| 11 | Pyrazolo-pyridine | 14–16 (Fungal strains) | Amino, furyl |

| Target* | Dihydroisoquinoline-bipyrazole | Inference: Potentially broader spectrum due to lipophilic methoxy groups | 6,7-Dimethoxy, trimethyl |

Comparison :

- The antimicrobial activity of bipyrazole-thienopyridines (e.g., 9a) is attributed to electron-withdrawing groups (e.g., bromophenyl) enhancing membrane disruption . The target compound’s methoxy groups (electron-donating) may alter this mechanism, favoring interactions with hydrophobic enzyme pockets.

- The trimethyl bipyrazole in the target compound could mimic the steric effects of furyl substituents in compound 11, but with improved metabolic stability .

Physicochemical and Reactivity Profiles

Table 3: Reactivity and Stability Trends

Critical Analysis :

- The dihydroisoquinoline moiety likely reduces oxidation susceptibility compared to fully aromatic isoquinolines, aligning with trends in for stabilized heterocycles .

- highlights the role of ammonium acetate in cyclocondensation reactions; similar conditions may apply to the target compound’s bipyrazole formation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazol-5-yl)methanone?

- Methodology :

- Stepwise coupling : React pre-synthesized 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazol-5-carboxylic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous THF or DMF under nitrogen .

- Reflux conditions : Optimize reaction time (typically 8-12 hours) and temperature (60-80°C) to achieve >80% yield, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key challenges : Mitigate side reactions (e.g., demethylation of methoxy groups) by controlling reaction pH and avoiding excess acid .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical workflow :

- NMR spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., dihydroisoquinoline protons at δ 2.8–3.2 ppm, bipyrazole methyl groups at δ 1.8–2.1 ppm) .

- HPLC-PDA : Employ reversed-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect trace impurities .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H] ~500–520 Da) with <3 ppm error .

Q. What strategies are recommended for initial structure-activity relationship (SAR) studies?

- Methodology :

- Systematic substitution : Synthesize analogs with modified methoxy groups (e.g., 6-OMe → 6-OH) or bipyrazole methyl substituents to evaluate effects on target binding .

- In vitro bioassays : Screen against relevant biological targets (e.g., bacterial FtsZ or kinase enzymes) using fluorescence polarization or ATPase activity assays .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data across different experimental models?

- Case example : Discrepancies in IC values between enzyme assays and cell-based studies.

- Resolution steps :

Solubility optimization : Use DMSO/cosolvent systems (e.g., PEG-400) to improve compound bioavailability in cellular assays .

Metabolic stability testing : Perform liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .

Off-target profiling : Utilize proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .

Q. What advanced computational methods are suitable for predicting binding modes with biological targets?

- Protocol :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with FtsZ (PDB: 4DXD) or kinase domains, focusing on the dihydroisoquinoline-bipyrazole scaffold’s orientation .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical hydrogen bonds (e.g., between methoxy groups and Arg140 in FtsZ) .

Q. How can crystallographic data improve understanding of this compound’s conformation?

- Approach :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane) and solve structures to confirm dihydroisoquinoline planarity and bipyrazole torsion angles .

- Data interpretation : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G*) to validate computational models .

Methodological Challenges

Q. What are the best practices for stabilizing this compound under varying storage conditions?

- Stability protocol :

- Short-term storage : Dissolve in anhydrous DMSO (10 mM aliquots, -80°C) to prevent hydrolysis .

- Long-term stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., demethylated analogs) .

Q. How can researchers address low yields in large-scale syntheses?

- Scale-up strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。